molecular formula C52H46N4O8 B1418162 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin CAS No. 74684-34-7

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Katalognummer B1418162
CAS-Nummer: 74684-34-7
Molekulargewicht: 854.9 g/mol
InChI-Schlüssel: YNXRFPUCCCJMPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a chemical compound with the molecular formula C52H46N4O8 . It is a dark red to dark purple to dark blue powder or crystal . This compound is used in various areas of research, including life science, material science, and chemical synthesis .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is complex, with a large number of atoms . The InChI code for this compound is 1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin include a molecular weight of 854.9 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive . Its purity, as determined by HPLC, is greater than 95.0% .

Wirkmechanismus

Target of Action

The primary target of the compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is reactive oxygen species, specifically singlet oxygen . Singlet oxygen is a valuable reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Mode of Action

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin interacts with its targets by generating highly active cobalt porphyrin species capable of oxidizing hydrogen peroxide . The methoxy groups in the ligand have been found to act as redox activators to enhance the reactivity of the complex .

Biochemical Pathways

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin affects the redox process, enhancing the reactivity of the complex and leading to the oxidation of hydrogen peroxide . This results in the generation of singlet oxygen, a reactive oxygen species that plays a crucial role in various biochemical pathways, including those involved in the elimination of cancers and age-related eye diseases .

Pharmacokinetics

It is known that the compound should be stored under inert gas, indicating that it may be sensitive to oxidation

Result of Action

The molecular and cellular effects of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin’s action primarily involve the generation of singlet oxygen . This reactive oxygen species is known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Action Environment

The action of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can be influenced by environmental factors. For instance, the compound forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . Additionally, it should be stored under inert gas, suggesting that its action, efficacy, and stability may be affected by the presence of oxygen .

Eigenschaften

IUPAC Name

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXRFPUCCCJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 2
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 3
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 5
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Reactant of Route 6
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Q & A

Q1: What makes this porphyrin derivative interesting for material science applications?

A1: This porphyrin derivative, when combined with Fullerenes like C60 and C70, forms unique one-dimensional cocrystals. These cocrystals demonstrate intriguing charge-transfer interactions, resulting in new absorption bands in the near-infrared (NIR) region . This property makes them promising candidates for developing NIR light-sensing devices, a field with significant potential in materials science .

Q2: How does the structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin influence its assembly at interfaces?

A2: Research shows that the diprotonated form of this porphyrin exhibits fascinating self-assembly behavior at air-water interfaces, particularly in the presence of acidic subphases . The size and binding affinity of counterions present in the subphase significantly influence the supramolecular chirality of the resulting assemblies. For instance, chloride ions were found to promote a strong chiral arrangement, while bromide ions led to weaker chirality, and nitrate or iodide ions showed no chirality . This understanding is crucial for tailoring the self-assembly process for specific applications.

Q3: Can 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin be used for photodynamic therapy?

A3: Research suggests that 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin exhibits a high singlet oxygen yield (φΔ) . Singlet oxygen is a reactive oxygen species known to be effective in eliminating cancer cells and treating age-related eye diseases like macular degeneration. This property makes the porphyrin derivative a potential candidate for photodynamic therapy.

Q4: How does the air-water interface impact the chirality of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine assemblies?

A4: Studies reveal that intrinsically achiral free-base porphyrins, including 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine, can form optically active supramolecular assemblies at the air-water interface under specific conditions . This phenomenon is attributed to the in situ diprotonation of the porphyrin at the interface, followed by a compression-induced assembly process. The result is a helical stacking of the porphyrin units, leading to supramolecular chirality . This controllable chirality generation has significant implications for various applications in materials science and beyond.

Q5: Are there computational studies on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin?

A5: Yes, computational studies, including crystal structure analysis, have been conducted on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin . These studies provide valuable insights into the molecule's structure, its interactions with other molecules, and its potential for forming different crystal structures. Such computational insights are crucial for understanding its properties and guiding further experimental research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.